
Valtrate
Vue d'ensemble
Description
Valtrate est un composé iridoïde naturel isolé des racines de la plante Valériane. Il est connu pour ses diverses activités biologiques, notamment ses effets antitumoraux, sédatifs et anxiolytiques. This compound a fait l'objet de nombreuses études pour ses applications thérapeutiques potentielles, en particulier dans le traitement de divers cancers et troubles neurologiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Valtrate peut être synthétisé par plusieurs méthodes, notamment l'extraction des racines de Valériane et la synthèse chimique. Le processus d'extraction implique généralement l'utilisation de solvants tels que le chlorure de méthylène, suivi d'une purification par chromatographie sur colonne de gel de silice . La phase mobile pour la chromatographie est souvent composée de toluène, d'acétate d'éthyle et de méthyléthylcétone dans des proportions spécifiques .
Méthodes de production industrielle : La production industrielle de this compound implique l'extraction à grande échelle des racines de Valériane. Le processus comprend le broyage des racines, l'extraction par solvant et la purification par chromatographie. Le produit final est obtenu par évaporation du solvant et cristallisation du composé .
Analyse Des Réactions Chimiques
Types de réactions : Valtrate subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former différents dérivés, qui peuvent présenter des activités biologiques distinctes.
Réduction : La réduction de this compound peut conduire à la formation de dihydrothis compound, qui a été étudié pour ses propriétés pharmacologiques.
Substitution : this compound peut subir des réactions de substitution, en particulier au niveau du groupe fonctionnel ester, pour former de nouveaux composés ayant des applications thérapeutiques potentielles
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines et les alcools en conditions acides ou basiques.
Principaux produits formés :
Oxydation : Dérivés oxydés de this compound.
Réduction : Dihydrothis compound.
Substitution : Divers dérivés d'esters et d'amides.
4. Applications de la recherche scientifique
This compound a fait l'objet de nombreuses études pour ses applications en recherche scientifique, notamment :
Chimie : this compound sert de composé modèle pour l'étude de la biosynthèse des iridoïdes et des transformations chimiques.
Biologie : Il est utilisé pour étudier les voies biologiques impliquées dans ses effets antitumoraux et neuroprotecteurs.
Médecine : this compound s'est révélé prometteur dans le traitement des cancers, tels que le glioblastome et le cancer du poumon, en inhibant des voies de signalisation spécifiques
5. Mécanisme d'action
This compound exerce ses effets par le biais de plusieurs mécanismes, notamment :
Activité antitumorale : this compound induit l'apoptose mitochondriale dans les cellules cancéreuses et inhibe la transition épithéliale-mésenchymateuse en régulant à la baisse les protéines associées à ces processus.
Effets neuroprotecteurs : this compound module les niveaux de neurotransmetteurs et l'activité des récepteurs, ce qui contribue à ses effets sédatifs et anxiolytiques.
Applications De Recherche Scientifique
Antitumor Activity
Mechanisms of Action
Valtrate exhibits notable antitumor effects, particularly against glioblastoma multiforme (GBM). Research indicates that this compound significantly inhibits GBM cell proliferation by inducing mitochondrial apoptosis and suppressing invasion and migration. This is achieved through the downregulation of the platelet-derived growth factor receptor A (PDGFRA) and inhibition of the PDGFRA/MEK/ERK signaling pathway. In vivo studies demonstrated that this compound treatment resulted in reduced tumor volume and improved survival rates in tumor-bearing mice compared to controls .
Case Study: Glioblastoma
- Study Design : GBM cell lines were treated with this compound, followed by assessments using CCK-8 assays, colony formation assays, and RNA sequencing.
- Results : this compound treatment led to a fivefold reduction in tumor volume and extended survival in animal models.
- : this compound shows promise as a therapeutic candidate for GBM due to its targeted action on critical signaling pathways involved in tumor progression .
Anxiolytic Effects
Behavioral Studies
this compound has been shown to possess anxiolytic properties in animal models. In a study involving rats, oral administration of this compound resulted in increased time spent in open arms during elevated plus-maze tests, indicating reduced anxiety levels. Additionally, this compound administration decreased serum corticosterone levels, suggesting its potential to modulate stress responses via the hypothalamus-pituitary-adrenal axis .
Case Study: Anxiety Reduction in Rats
- Study Design : Rats were administered varying doses of this compound over ten days and subjected to behavioral tests.
- Results : Significant reductions in anxiety-like behaviors were observed at doses of 10 mg/kg.
- : this compound may serve as an effective anxiolytic agent, warranting further exploration for therapeutic use in anxiety disorders .
Antioxidant Properties
This compound's antioxidant capabilities have been explored extensively, particularly regarding its ability to mitigate oxidative stress associated with various diseases. Studies indicate that this compound exhibits strong free radical scavenging activity, which can be beneficial in clinical settings for conditions such as obesity, cancer, and neurodegeneration. The structure-antioxidant activity relationship reveals that specific structural components of this compound contribute significantly to its antioxidant efficacy .
Summary Table of Applications
Mécanisme D'action
Valtrate exerts its effects through multiple mechanisms, including:
Antitumor Activity: this compound induces mitochondrial apoptosis in cancer cells and inhibits epithelial-mesenchymal transition by downregulating proteins associated with these processes.
Neuroprotective Effects: this compound modulates neurotransmitter levels and receptor activity, contributing to its sedative and anxiolytic effects.
Comparaison Avec Des Composés Similaires
Valtrate est unique parmi les composés iridoïdes en raison de ses activités biologiques et de ses cibles moléculaires spécifiques. Des composés similaires comprennent :
Didrothis compound : Un autre ester iridoïde ayant des propriétés sédatives similaires mais une activité antitumorale différente.
Acéthis compound : Présente des effets pharmacologiques similaires mais diffère par sa structure chimique et sa puissance.
Isovaléroxyhydroxythis compound : Un dérivé ayant des activités biologiques et un potentiel thérapeutique distincts
La particularité de this compound réside dans sa capacité à cibler des voies de signalisation spécifiques et sa large gamme d'activités biologiques, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques.
Activité Biologique
Valtrate is a bioactive compound primarily derived from Valeriana jatamansi, a plant known for its traditional medicinal uses, particularly in treating anxiety and sleep disorders. Recent studies have highlighted its diverse biological activities, including anxiolytic, anticancer, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, case studies, and relevant research findings.
1. Anxiolytic Effects
This compound has been shown to exhibit significant anxiolytic properties in animal models. A study involving rats administered this compound at doses of 5, 10, and 20 mg/kg demonstrated that the compound increased exploratory behavior in the elevated plus maze (EPM) and open field test (OFT), indicating reduced anxiety levels. Specifically, the 10 mg/kg dose was most effective, significantly decreasing serum corticosterone levels, which are indicative of stress response .
Table 1: Effects of this compound on Anxiety Models in Rats
Dose (mg/kg) | EPM Open Arm Entries | OFT Central Area Entries | Serum Corticosterone Level |
---|---|---|---|
5 | Moderate | Low | High |
10 | High | Moderate | Low |
20 | Moderate | Low | Moderate |
2. Anticancer Properties
This compound also demonstrates promising anticancer activity . Research focusing on its derivative IVHD-valtrate revealed its ability to inhibit growth and induce apoptosis in ovarian cancer cell lines (A2780 and OVCAR-3). In vitro studies indicated that IVHD-valtrate arrested the cell cycle at the G2/M phase and modulated several key proteins involved in apoptosis and cell cycle regulation .
Table 2: Anticancer Activity of IVHD-Valtrate
Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest Phase |
---|---|---|---|
A2780 | 15 | Yes | G2/M |
OVCAR-3 | 12 | Yes | G2/M |
IOSE-144 (non-cancer) | >50 | No | N/A |
3. Cytotoxic Effects
This compound exhibits cytotoxic effects against various cancer cell lines while showing lower toxicity towards non-tumorigenic cells. This selective cytotoxicity makes it a candidate for further development as a chemotherapeutic agent .
Study on Anxiolytic Effects
In a controlled study, this compound was administered to rats over ten days. The results indicated significant behavioral changes consistent with reduced anxiety levels without sedative side effects. The study utilized both EPM and OFT to assess anxiety-like behavior comprehensively .
Study on Anticancer Mechanisms
Another pivotal study explored the mechanisms through which IVHD-valtrate affects ovarian cancer cells. The findings revealed that treatment with IVHD-valtrate not only inhibited cell proliferation but also altered the expression levels of critical regulatory proteins involved in apoptosis and cell cycle progression .
Pharmacological Profile
Research indicates that this compound interacts with various molecular targets that could explain its diverse pharmacological effects. For instance, it has been shown to modulate pathways related to stress response and apoptosis, providing a biochemical basis for its therapeutic potential .
Propriétés
IUPAC Name |
[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIAUFOIMFAIPU-KVJIRVJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C=C2C(C13CO3)C(OC=C2COC(=O)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1C=C2[C@@H]([C@@]13CO3)[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031053 | |
Record name | Valtrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18296-44-1 | |
Record name | Valtrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18296-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valtrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valtrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valtrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3JQ035X9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.